3,3-dimethyl-1,4-dioxane-2-carboxylic acid
Description
3,3-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 1707364-90-6) is a cyclic ether derivative with a carboxylic acid functional group. Its molecular formula is C₇H₁₂O₄, and it has a molecular weight of 160.17 g/mol . The compound features a six-membered 1,4-dioxane ring substituted with two methyl groups at the 3-position and a carboxylic acid group at the 2-position. This structure confers unique steric and electronic properties, making it relevant as a synthetic intermediate in organic chemistry and pharmaceutical research.
Properties
CAS No. |
1707364-90-6 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2)5(6(8)9)10-3-4-11-7/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SRESANIHJGCUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCO1)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1,4-dioxane-2-carboxylic acid typically involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This method, originally developed for the synthesis of Meldrum’s acid, can be adapted for the preparation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethyl-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Precursor in Organic Synthesis
DMDC serves as a valuable precursor in the synthesis of more complex organic molecules. For instance, it can be transformed into derivatives via cycloaddition reactions. These derivatives are crucial for developing biologically active compounds.
Case Study: Diels-Alder Reactions
In a study involving Diels-Alder reactions, DMDC was used to generate functionalized cyclohexene derivatives through its transformation into 2,3-dimethylene-1,4-dioxane. This transformation has implications for synthesizing compounds with potential biological activity .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Its derivatives have been evaluated for their anti-cancer activities against various human cancer cell lines.
Case Study: Anti-Cancer Activity
A library of dioxane analogs was synthesized and tested for anti-cancer properties. Among these, compounds derived from DMDC exhibited significant cytotoxic effects with GI50 values below 100 nM against multiple cancer cell lines. This indicates the potential of DMDC derivatives in cancer therapeutics .
Data Tables
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form stable complexes with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Ether Carboxylic Acids
(a) 1,4-Dioxane-2-carboxylic Acid (Enantiomers)
- Structure : Lacks methyl groups on the dioxane ring.
- Similarity : 0.74 (based on structural alignment) .
- Both (R)- and (S)-enantiomers are used in asymmetric synthesis .
(b) Tetrahydro-2H-pyran-2-carboxylic Acid
- Structure : A six-membered tetrahydropyran ring with a carboxylic acid group.
- Similarity : 0.73 .
- Key Differences : The oxygen atoms in the pyran ring are adjacent (1,2-positions), altering ring strain and hydrogen-bonding capabilities compared to 1,4-dioxane derivatives.
(c) Tetrahydrofuran-2-carboxylic Acid
Aromatic-Fused Dioxane Derivatives
(a) 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid
- Structure : Benzene ring fused to a 1,4-dioxane ring.
- Similarity : 0.94 .
- Key Differences : The aromatic benzene ring enhances conjugation, increasing UV absorption and altering solubility (e.g., lower water solubility due to hydrophobicity). This compound is used in dye and polymer chemistry .
(b) 1,4-Benzodioxane-2-carboxylic Acid
Heterocyclic Carboxylic Acids with Additional Functional Groups
(a) 1,2,3,4-Tetrahydro-2,3-dimethyl-1,4-dioxo-phthalazine-6-carboxylic Acid
- Structure : Phthalazine core with dioxo and dimethyl groups.
- Applications : Used in pharmaceutical intermediates; the dioxo groups increase electrophilicity, enabling nucleophilic substitutions .
(b) 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic Acid
Comparative Data Table
Research Findings and Functional Insights
- Solubility : Aromatic-fused derivatives (e.g., benzodioxane) exhibit lower aqueous solubility than aliphatic dioxane-carboxylic acids due to hydrophobic aromatic rings .
- Pharmaceutical Relevance : Compounds like 1,4-benzodioxane-2-carboxylic acid are prioritized in drug development due to their bioavailability, whereas the target compound’s applications remain exploratory .
Biological Activity
3,3-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS No. 1707364-90-6) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a dioxane ring with two methyl groups and a carboxylic acid functional group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 1707364-90-6 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it could function as an agonist for certain receptors involved in metabolic regulation. The presence of the dioxane ring may enhance its ability to interact with biological macromolecules such as proteins and enzymes.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the structure of dioxane derivatives can significantly affect their biological properties. For instance, the introduction of various substituents at different positions on the dioxane ring has been shown to enhance or diminish activity against specific biological targets. The SAR studies highlight that hydrophobic groups at certain positions can increase receptor affinity and selectivity .
Antidiabetic Activity
In a notable study involving KK-A(y) type 2 diabetic mice, derivatives of dioxane carboxylic acids were synthesized and evaluated for their ability to lower plasma triglyceride levels and improve lipid profiles. The results indicated that certain derivatives exhibited significant agonist activity on peroxisome proliferator-activated receptors (PPARs), leading to improved metabolic outcomes .
| Compound | Effect on Triglycerides | HDL Increase |
|---|---|---|
| Dioxane Derivative A | Decreased by 30% | Increased by 15% |
| Dioxane Derivative B | Decreased by 25% | Increased by 10% |
Antimicrobial Properties
Another aspect of research has focused on the antimicrobial properties of this compound. In vitro assays revealed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
Q & A
What are the established synthetic routes for 3,3-dimethyl-1,4-dioxane-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound can be adapted from analogous dioxane-carboxylic acid derivatives. A plausible route involves acid-catalyzed cyclization of a diol precursor with a ketone or aldehyde, followed by oxidation of the resulting dioxane intermediate to introduce the carboxylic acid moiety. For example, in related 1,3-dioxane systems, coupling agents like EDCI and HOBt are used for amidation or esterification steps . Key parameters include:
- Catalyst selection : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) for cyclization.
- Oxidation : Controlled use of KMnO₄ or CrO₃ to avoid over-oxidation of the dioxane ring.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
